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Compound of Interest

Compound Name: VU590 dihydrochloride

Cat. No.: B591140

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent inwardly rectifying
potassium (Kir) channel blockers: the small molecule VU590 dihydrochloride and the peptide
toxin Tertiapin-Q. The information presented is intended to assist researchers in selecting the

appropriate tool for their specific experimental needs in the study of Kir channel physiology and
pharmacology.

At a Glance: Key Differences
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Feature

VU590 Dihydrochloride

Tertiapin-Q

Molecular Type

Small molecule

Peptide (Bee venom toxin

derivative)

Primary Targets

Kirl.1 (ROMK), Kir7.1

Kirl.1 (ROMK), Kir3.1/3.4
(GIRK)

Mechanism of Action

Intracellular pore blocker

Extracellular pore blocker

Highly potent and selective for

Selectivity Moderately selective C .
specific Kir subfamilies
o _ Within the cytoplasmic domain _
Binding Site External vestibule of the pore
of the pore
Cell permeability, potential for ) o
Key Advantages High potency and selectivity

oral bioavailability

Key Limitations

Off-target effects on Kir7.1

Poor cell permeability, potential

for immunogenicity

Quantitative Performance Data

The following tables summarize the inhibitory potency of VU590 dihydrochloride and

Tertiapin-Q against various Kir channel subtypes. Data is compiled from multiple studies to

provide a comprehensive overview.

Table 1: Inhibitory Potency of VU590 Dihydrochloride
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Kir Channel Experimental
IC50 Reference
Subtype System
) Thallium flux assay in
Kirl.1 (ROMK) 290 nM[1] [1]
HEK?293 cells
) Thallium flux assay in
Kir7.1 8 uM[1] [1]
HEK?293 cells
) No significant effectat  Whole-cell patch
Kir2.1 ] [2]
10 uM clamp in HEK293 cells
) No significant effectat ~ Whole-cell patch
Kir4.1 ] [2]
10 uM clamp in HEK293 cells
Table 2: Inhibitory Potency of Tertiapin-Q
Kir Channel . Experimental
Ki /1C50 Reference
Subtype System

Kirl.1 (ROMK) Ki = 1.3 nM[3][4]

Radioligand binding
[31[4]

assay

Kir3.1/3.4 (GIRK1/4) Ki = 13.3 nM[3][4]

Radioligand binding
[3]4]

assay

Kir2.1 Selective over Kir2.1

Not specified [3][4]

Mechanism of Action

The fundamental difference in the mechanism of action between VU590 and Tertiapin-Q lies in

their approach to the Kir channel pore.

VU590 dihydrochloride acts as an intracellular pore blocker.[5] Being a small, cell-permeable

molecule, it is thought to cross the cell membrane and access its binding site from the

cytoplasm. Its binding within the pore is voltage-dependent and can be displaced by the inward

flow of K+ ions.[6] Mutagenesis studies have identified key residues within the transmembrane

pore, such as asparagine 171 (N171) in Kirl.1, as crucial for its binding and inhibitory activity.

[6]7]
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Tertiapin-Q, a peptide, functions as an extracellular pore blocker.[8] It binds to the outer
vestibule of the Kir channel, physically occluding the pore and preventing the passage of
potassium ions.[8] Its a-helical structure is thought to insert into the external end of the
conduction pore.[8]
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Figure 1. Mechanisms of Kir channel blockade.

Signaling and Regulation of Kir Channels

Kir channels are integral to maintaining cellular excitability and potassium homeostasis. Their
activity is regulated by various intracellular signaling molecules. A key regulator for many Kir
channels is phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for their activation.
[9] G-protein-coupled inwardly rectifying potassium (GIRK) channels, a primary target of
Tertiapin-Q, are also directly activated by the By subunits of Gi/o proteins following G-protein
coupled receptor (GPCR) stimulation.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://en.wikipedia.org/wiki/Tertiapin
https://en.wikipedia.org/wiki/Tertiapin
https://en.wikipedia.org/wiki/Tertiapin
https://www.benchchem.com/product/b591140?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Inward-rectifier_potassium_channel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Ligand Binding Gilo Protein

Activates

\

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

(Culture Kir-expressing cells)

Prepare patch pipette

Form gigaohm seal
Gchieve whole-cell configuratior)

Record baseline currents

Apply VU590 or Tertiapin-Q
(Record currents with compound)
(Analyze data (ICSO))

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b591140?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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